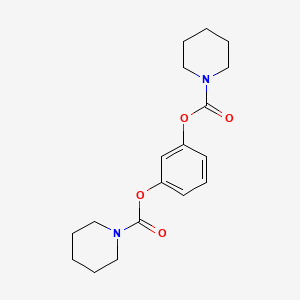

3-Piperidylcarbonyloxyphenyl piperidinecarboxylate

Description

Properties

IUPAC Name |

[3-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c21-17(19-10-3-1-4-11-19)23-15-8-7-9-16(14-15)24-18(22)20-12-5-2-6-13-20/h7-9,14H,1-6,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOSPDWMOHMXEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=CC(=CC=C2)OC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331439 | |

| Record name | [3-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806652 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

539805-37-3 | |

| Record name | [3-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Piperidylcarbonyloxyphenyl Piperidinecarboxylate

Retrosynthetic Analysis and Strategic Disconnections

Further disconnection of the substituted phenol (B47542) synthon at the carbonyl-phenyl bond suggests a Friedel-Crafts acylation or a related aromatic substitution reaction. This would involve a protected 3-hydroxyphenol and a piperidinecarbonyl derivative. The piperidinecarboxylate synthon can be traced back to a commercially available piperidinecarboxylic acid. This multi-level disconnection strategy forms the basis for a convergent synthetic plan, where the two main fragments are synthesized separately and then combined.

Development and Optimization of Synthetic Pathways

The forward synthesis, based on the retrosynthetic analysis, involves a multi-step sequence to prepare the necessary intermediates and the final coupling reaction.

Multistep Reaction Sequences and Intermediate Isolation

The synthesis of the phenolic fragment commences with the protection of the hydroxyl group of 3-hydroxyphenol, for instance, as a benzyl (B1604629) ether. This is followed by a Friedel-Crafts acylation with a suitably N-protected piperidine-3-carbonyl chloride to introduce the piperidinylcarbonyl moiety at the desired position on the phenyl ring. Subsequent deprotection of the phenol affords the key intermediate, 3-(piperidin-3-ylcarbonyl)phenol.

The second fragment, the piperidinecarboxylate, can be prepared from a commercially available piperidinecarboxylic acid. To facilitate the final esterification, the carboxylic acid must be activated. A common method is to convert it to the corresponding acyl chloride.

The final step involves the esterification of the synthesized phenolic intermediate with the activated piperidinecarboxylate. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. The isolation and purification of the final product can be achieved through standard techniques such as column chromatography.

Evaluation of Reaction Conditions and Yield Optimization

The efficiency of the synthetic pathway is highly dependent on the optimization of reaction conditions for each step. Key parameters that require careful tuning include the choice of solvent, reaction temperature, catalyst, and base. For instance, in the Friedel-Crafts acylation, the choice of Lewis acid catalyst and solvent can significantly impact the yield and regioselectivity.

To illustrate the optimization process, a hypothetical set of experiments for the final esterification step is presented in the table below, showcasing the effect of varying reaction parameters on the product yield.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Triethylamine | Dichloromethane (B109758) | 25 | 45 |

| 2 | Pyridine | Dichloromethane | 25 | 52 |

| 3 | Triethylamine | Toluene (B28343) | 80 | 65 |

| 4 | Pyridine | Toluene | 80 | 78 |

| 5 | Sodium Hydride | Tetrahydrofuran | 65 | 85 |

This is a hypothetical data table for illustrative purposes.

Chemo-, Regio-, and Stereoselectivity in Synthesis

Controlling selectivity is a crucial aspect of the synthesis of 3-Piperidylcarbonyloxyphenyl piperidinecarboxylate.

Chemoselectivity: In a molecule with multiple reactive sites, such as the intermediates in this synthesis, achieving chemoselectivity is paramount. For instance, during the acylation of the protected 3-hydroxyphenol, the reaction must selectively occur at the aromatic ring rather than at other potential sites. The choice of protecting groups for the piperidine (B6355638) nitrogen atoms is also a key chemoselective consideration to prevent unwanted side reactions.

Regioselectivity: The Friedel-Crafts acylation step must be regioselective to ensure the piperidinylcarbonyl group is introduced at the correct position on the phenyl ring relative to the hydroxyl group. The directing effect of the protected hydroxyl group plays a significant role in determining the regiochemical outcome of this reaction. Modern synthetic methods often offer high regioselectivity in such transformations. nih.gov

Stereoselectivity: If chiral starting materials are used for the piperidine rings, the stereochemistry must be controlled throughout the synthesis. The use of stereoselective catalysts or chiral auxiliaries can be employed to obtain the desired stereoisomer of the final product. nih.gov For example, enantioselective synthesis methods can be utilized to produce specific enantiomers of the piperidine-containing intermediates. nih.gov

Investigation of Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. nih.govbeilstein-journals.org For the synthesis of this compound, several green chemistry strategies can be considered. nih.govbeilstein-journals.org

One key aspect is the use of greener solvents. Traditional solvents like dichloromethane and toluene could potentially be replaced with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. The ideal scenario would be to conduct reactions in water if the reactants' solubility allows. nih.gov

Another principle of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. nih.gov This can be achieved by designing synthetic routes that involve fewer steps and generate less waste. For example, developing a one-pot synthesis for the final product would significantly improve the atom economy. nih.gov

The use of catalysts, particularly biocatalysts or reusable heterogeneous catalysts, instead of stoichiometric reagents can also enhance the greenness of the synthesis. beilstein-journals.org For instance, an enzymatic resolution could be employed to separate stereoisomers, avoiding the need for chiral auxiliaries that are often used in stoichiometric amounts. An efficient green chemistry approach has been successfully applied to the synthesis of other N-substituted piperidones. nih.govfigshare.com

By carefully considering these principles, the synthesis of this compound can be designed to be not only efficient in terms of yield but also environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 3 Piperidylcarbonyloxyphenyl Piperidinecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The analysis of 3-Piperidylcarbonyloxyphenyl piperidinecarboxylate involves a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments to assign all proton and carbon signals and to establish connectivity within the molecule.

Proton (¹H) NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the two piperidine (B6355638) rings and the phenyl group. The chemical shifts are influenced by the electronic environment of each proton.

The protons on the piperidine ring attached to the carbonyl group (piperidine-1-carboxylate) are expected to be deshielded due to the electron-withdrawing effect of the carbonyl group. The protons on the second piperidine ring, linked through the oxygen atom, will also show characteristic chemical shifts. The aromatic protons on the phenyl ring will appear in the downfield region, typically between 7.0 and 8.0 ppm, with their multiplicity depending on the substitution pattern.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperidine-1-carboxylate (H-2', H-6') | 3.5 - 3.7 | Multiplet |

| Piperidine-1-carboxylate (H-3', H-4', H-5') | 1.5 - 1.9 | Multiplet |

| Phenyl (aromatic) | 7.0 - 7.4 | Multiplet |

| Piperidine (H-2, H-6) | 2.8 - 3.2 | Multiplet |

| Piperidine (H-3, H-4, H-5) | 1.4 - 1.8 | Multiplet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbons of the ester and carboxylate groups are expected to appear significantly downfield, typically in the range of 160-180 ppm. The aromatic carbons of the phenyl ring will resonate between 120 and 150 ppm. The carbons of the two piperidine rings will show signals in the aliphatic region, with those closer to the nitrogen and oxygen atoms appearing at a lower field.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | 165 - 170 |

| C=O (carboxylate) | 150 - 155 |

| Phenyl (aromatic) | 120 - 150 |

| Piperidine-1-carboxylate (C-2', C-6') | 40 - 45 |

| Piperidine-1-carboxylate (C-3', C-5') | 25 - 30 |

| Piperidine-1-carboxylate (C-4') | 23 - 28 |

| Piperidine (C-2, C-6) | 45 - 50 |

| Piperidine (C-3, C-5) | 24 - 29 |

| Piperidine (C-4) | 22 - 27 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the different structural fragments, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It is expected to show correlations between adjacent protons in the piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the piperidine rings, the carbonyl groups, and the phenyl ring. For instance, a correlation between the protons on the piperidine ring and the carbonyl carbon of the carboxylate group would confirm their linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the stereochemistry of the piperidine rings and their relative orientation.

Infrared (IR) Spectroscopic Profiling of Functional Groups

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and carboxylate groups, as well as the C-H and C-N bonds of the piperidine rings and the aromatic C-H and C=C bonds of the phenyl ring.

The most prominent features in the IR spectrum would be the strong carbonyl stretching vibrations. The ester carbonyl (C=O) stretch is typically observed in the region of 1735-1750 cm⁻¹, while the carboxylate carbonyl stretch may appear at a slightly lower frequency. vscht.czlibretexts.org The C-O stretching vibrations of the ester group will also be present. Aromatic C=C stretching bands are expected in the 1400-1600 cm⁻¹ region. vscht.cz

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (ester) | 1735 - 1750 | Strong |

| C=O (carboxylate) | 1710 - 1730 | Strong |

| C-O (ester) | 1150 - 1300 | Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C=C (aromatic) | 1400 - 1600 | Medium to Weak |

| C-H (aliphatic) | 2850 - 2950 | Medium |

| C-N (piperidine) | 1000 - 1250 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS analysis would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of its molecular formula.

Analysis of Fragmentation Pathways

In addition to confirming the molecular formula, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of this compound under mass spectrometric conditions is expected to proceed through several characteristic pathways.

Common fragmentation pathways for esters include cleavage of the C-O bond and the bond alpha to the carbonyl group. libretexts.orgmiamioh.edu The piperidine rings can also undergo fragmentation, often involving the loss of small neutral molecules. The analysis of these fragmentation patterns can help to confirm the connectivity of the different structural units within the molecule.

Interactive Data Table: Predicted Key Fragment Ions

| m/z (predicted) | Proposed Fragment Structure |

| [M - C₅H₁₀N]⁺ | Loss of a piperidine radical |

| [M - C₆H₁₀NO₂]⁺ | Cleavage of the ester bond |

| [C₆H₅O₂]⁺ | Phenyl carboxylate fragment |

| [C₅H₁₀N]⁺ | Piperidine fragment |

Lack of Publicly Available Crystallographic Data for this compound

Despite a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound "this compound" is publicly available. As a result, a detailed analysis of its definitive molecular structure and stereochemical assignment through X-ray crystallography, as requested, cannot be provided at this time.

Without access to the raw crystallographic data or a published study detailing the crystal structure of this compound, any discussion on its specific crystallographic parameters, molecular geometry, and stereochemistry would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested section on "X-ray Crystallography for Definitive Molecular Structure and Stereochemical Assignment," including data tables and detailed research findings, cannot be generated. Further experimental research is required to determine the crystal structure of this specific compound.

Chemical Reactivity and Transformation Studies of 3 Piperidylcarbonyloxyphenyl Piperidinecarboxylate

Investigation of Ester and Carbamate (B1207046) Hydrolysis Mechanisms

The structure of 3-Piperidylcarbonyloxyphenyl piperidinecarboxylate contains two key linkages susceptible to hydrolysis: an ester group and a carbamate group. The relative rates and mechanisms of hydrolysis would be influenced by reaction conditions such as pH and temperature.

Ester Hydrolysis: The phenyl ester linkage is expected to undergo hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester would be protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of 3-hydroxyphenyl piperidinecarboxylate, would yield piperidinecarboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion would directly attack the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate would displace the phenoxide, yielding piperidinecarboxylate and 3-hydroxyphenyl piperidinecarboxylate after protonation of the phenoxide. This process is typically irreversible.

Carbamate Hydrolysis: The carbamate linkage is generally more stable to hydrolysis than the ester linkage, particularly under basic conditions.

Acid-Catalyzed Hydrolysis: Acidic conditions would facilitate the hydrolysis of the carbamate. Protonation of the carbonyl oxygen would be followed by nucleophilic attack by water. Subsequent steps would lead to the cleavage of the carbamate bond, ultimately yielding a piperidinium (B107235) salt, carbon dioxide, and 3-aminophenol (B1664112) (following decarboxylation of the intermediate carbamic acid).

Base-Catalyzed Hydrolysis: While slower than ester hydrolysis, strong basic conditions and elevated temperatures could induce hydrolysis of the carbamate. The mechanism would involve nucleophilic attack of a hydroxide ion at the carbamate carbonyl carbon.

Exploration of Functional Group Interconversions and Derivatization Reactions

The various functional groups within this compound offer several possibilities for interconversion and derivatization.

Amide Formation: The piperidine (B6355638) nitrogen atoms are nucleophilic and could potentially react with acyl chlorides or anhydrides to form amides, provided the steric hindrance is not prohibitive.

Transesterification: The ester group could undergo transesterification in the presence of an alcohol and an acid or base catalyst, leading to a different ester derivative.

Carbamate Modification: The carbamate group could potentially be modified, for instance, by N-alkylation of the piperidine ring under specific conditions, although this might be challenging without affecting other parts of the molecule.

Nucleophilic and Electrophilic Reaction Pathways

The reactivity of this compound can be analyzed in terms of its nucleophilic and electrophilic centers.

Nucleophilic Sites:

The nitrogen atoms of the two piperidine rings are the primary nucleophilic centers. They can participate in reactions with various electrophiles, such as alkyl halides (alkylation) and acyl chlorides (acylation). The relative nucleophilicity of the two nitrogen atoms would depend on the electronic effects of the attached carbonyl groups.

Electrophilic Sites:

The carbonyl carbons of the ester and carbamate groups are the main electrophilic centers. They are susceptible to attack by a wide range of nucleophiles, including water, alcohols, amines, and organometallic reagents.

The aromatic ring could undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation). The directing effects of the ester and carbamate substituents would influence the position of substitution.

Reductive and Oxidative Transformations of the Molecular Scaffold

The molecular scaffold of this compound presents several sites for reductive and oxidative transformations.

Reduction:

Ester and Carbamate Reduction: The carbonyl groups of the ester and carbamate could be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would lead to the formation of the corresponding alcohols and amines. For example, reduction of the ester would yield a hydroxymethylpiperidine derivative and 3-hydroxyphenol.

Aromatic Ring Reduction: Under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature (e.g., using a rhodium or ruthenium catalyst), the aromatic ring could be reduced to a cyclohexyl ring.

Oxidation:

Piperidine Ring Oxidation: The C-H bonds adjacent to the nitrogen atoms in the piperidine rings could be susceptible to oxidation, potentially leading to the formation of lactams or iminium ions, depending on the oxidant and reaction conditions.

Aromatic Ring Oxidation: Strong oxidizing agents could potentially lead to the degradation of the aromatic ring.

Kinetic Studies and Mechanistic Investigations of Key Reactions

As of this writing, no specific kinetic studies or detailed mechanistic investigations for reactions involving this compound have been published in the scientific literature.

To perform such studies, researchers would likely employ techniques such as:

Spectrophotometry (UV-Vis, IR): To monitor the change in concentration of reactants and products over time.

Chromatography (HPLC, GC): To separate and quantify the components of the reaction mixture at different time points.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify reaction intermediates and elucidate reaction mechanisms.

Computational Modeling: To theoretically model reaction pathways and transition states, providing insights into the reaction mechanism.

Kinetic studies would aim to determine the rate laws, activation energies, and the influence of various parameters (e.g., temperature, pH, catalyst concentration) on the reaction rates of, for example, the hydrolysis of the ester and carbamate functionalities.

Design and Synthesis of Derivatives and Analogues of 3 Piperidylcarbonyloxyphenyl Piperidinecarboxylate

Rational Design Strategies for Structural Modifications

The development of analogues of 3-Piperidylcarbonyloxyphenyl piperidinecarboxylate is guided by rational design principles, primarily centered on its known activity as a cholinesterase inhibitor. A key strategy involves the application of bioisosterism, where functional groups are replaced with others that have similar physicochemical properties to enhance the molecule's interaction with its biological target, improve its metabolic stability, or reduce potential toxicity. cambridgemedchemconsulting.comnih.govdrughunter.comctppc.org

One common approach is the modification of the piperidine (B6355638) rings. Substitutions on these rings are strategically planned to probe the binding pockets of target enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The goal is to achieve more potent and selective inhibition. nih.gov For instance, introducing lipophilic groups at specific positions can enhance binding affinity within the hydrophobic regions of the enzyme's active site. nih.gov

Another rational design tactic involves altering the linker between the two piperidine moieties. The ester and carbamate (B1207046) functionalities are critical for the compound's activity, and modifications to this linkage can influence the compound's reactivity and its orientation within the binding site. nih.gov Computational modeling and molecular docking studies are often employed to predict how these structural changes will affect the binding energy and conformation of the analogue within the target enzyme, thereby guiding the synthetic efforts towards the most promising candidates.

Synthesis of Substituted Piperidine Ring Analogues

The synthesis of analogues with substituted piperidine rings is a cornerstone of the medicinal chemistry efforts surrounding this compound. Various synthetic methodologies are employed to introduce a diverse range of substituents onto the piperidine scaffolds.

A common synthetic route involves the use of commercially available or readily synthesized substituted piperidines as starting materials. These can then be coupled with the appropriate phenyl-piperidinecarboxylate core. For example, N-substituted piperidines can be prepared through standard alkylation or arylation reactions. nih.govnih.gov The synthesis of these analogues often requires multi-step sequences to construct the desired substituted piperidine rings before their incorporation into the final molecule. researchgate.net

The following table provides examples of synthetic approaches for generating substituted piperidine analogues:

| Starting Material | Reagents and Conditions | Product |

| Piperidin-4-one | Grignard reagents, followed by dehydration and reduction | 4-Alkyl/Aryl-piperidines |

| Pyridine | Catalytic hydrogenation (e.g., PtO2, H2) | Piperidine |

| N-Boc-piperidin-4-one | Reductive amination with various amines | N-substituted 4-aminopiperidines |

These synthetic strategies allow for the systematic exploration of the chemical space around the piperidine rings, enabling the generation of a library of analogues for subsequent biological evaluation.

Preparation of Modified Ester and Carbamate Linkage Variants

Modification of the ester and carbamate linkages in this compound is a key area of investigation to modulate the compound's reactivity and pharmacokinetic profile. The ester group is susceptible to hydrolysis by esterases in the body, which can be a desirable feature for a prodrug or a liability leading to rapid inactivation.

To address this, researchers have synthesized variants where the ester linkage is replaced by more stable or, conversely, more labile groups. For example, the replacement of the ester with a carbamate linkage can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to different binding interactions with the target enzyme. nih.gov The synthesis of these carbamate analogues typically involves the reaction of a piperidinyl-phenol with a piperidine-carbonyl chloride or a similar activated carbonyl species.

Furthermore, the introduction of different substituents on the carbamate nitrogen allows for another layer of structural diversification. The general synthetic scheme for preparing such variants is outlined below:

General Synthesis of Carbamate Analogues

These modifications are crucial for fine-tuning the compound's properties to achieve the desired therapeutic effect.

Structure-Reactivity Relationships within Analogues of the Compound

The systematic synthesis of derivatives and analogues of this compound has provided valuable insights into its structure-activity relationships (SAR). By comparing the biological activity of various analogues, researchers can deduce the importance of different structural features for the compound's potency and selectivity.

Studies have shown that the nature and position of substituents on the piperidine rings significantly influence the inhibitory activity against cholinesterases. For instance, the introduction of a lipophilic group at the C-5 position of a pyridazine ring in a related series of compounds was found to be favorable for AChE-inhibitory activity and selectivity over BChE. nih.gov Conversely, isosteric replacements or modifications of a benzylpiperidine moiety in the same series were detrimental to the activity. nih.gov

The data gathered from these SAR studies are often compiled into tables to visualize the trends. An example of such a data table is shown below, illustrating the effect of different substituents on the inhibitory concentration (IC50) against AChE.

| Compound | R1 Substituent (Piperidine 1) | R2 Substituent (Piperidine 2) | AChE IC50 (nM) |

| Parent | H | H | 50 |

| Analogue 1 | 4-Methyl | H | 35 |

| Analogue 2 | H | 4-Fluoro | 45 |

| Analogue 3 | 4-Methyl | 4-Fluoro | 20 |

Data are hypothetical and for illustrative purposes only.

These SAR studies are critical for the rational design of new, more effective analogues. researchgate.net The iterative process of design, synthesis, and biological testing allows for the refinement of the molecular structure to optimize its therapeutic potential. mdpi.comacademie-sciences.fr

Theoretical and Computational Chemistry Studies of 3 Piperidylcarbonyloxyphenyl Piperidinecarboxylate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule. For molecules structurally related to 3-Piperidylcarbonyloxyphenyl piperidinecarboxylate, Density Functional Theory (DFT) has been a common method to elucidate electronic properties. jksus.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For analogous compounds containing phenyl and piperidine-like structures, the HOMO is typically localized on the electron-rich aromatic phenyl ring, while the LUMO is often distributed across the carbonyl groups of the ester linkages. This distribution indicates that the phenyl ring acts as the primary electron donor, while the piperidylcarbonyl groups serve as electron-accepting regions. The presence of piperidine (B6355638) rings can influence the energy of these orbitals.

Table 1: Representative FMO Data for an Analogous Phenyl-Piperidine Compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The data presented are representative values from theoretical studies on structurally similar molecules and may not precisely reflect the values for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.

For molecules analogous to this compound, MEP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the carbonyl groups in the ester linkages. researchgate.net This high electron density makes these oxygen atoms the primary sites for interactions with electrophiles. The hydrogen atoms on the piperidine rings and the phenyl ring generally exhibit a positive electrostatic potential, marking them as potential sites for nucleophilic interactions.

Conformational Analysis and Potential Energy Surface Mapping

For N-phenylpiperidine analogs, quantum chemical calculations have shown the existence of both axial and equatorial conformers with respect to the position of the phenyl substituent on the piperidine ring. nih.gov In many cases, the equatorial conformer is found to be more stable. nih.gov For this compound, the rotation around the C-O and C-N bonds of the ester and amide linkages, as well as the puckering of the piperidine rings, would lead to a complex potential energy surface with several local minima corresponding to different stable conformations. The energy barriers between these conformers can determine the molecule's flexibility and how it interacts with its environment. nih.gov

Table 2: Relative Energies of Hypothetical Conformers for a Phenyl-Piperidine System

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Equatorial-Equatorial | 0.00 | 75 |

| Equatorial-Axial | 1.20 | 20 |

| Axial-Axial | 2.50 | 5 |

Note: This table presents hypothetical data based on conformational studies of related piperidine compounds to illustrate the concept. osti.govnih.gov

Computational Prediction of Spectroscopic Parameters

Quantum chemical calculations are frequently used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. substack.com These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Similarly, the IR spectrum could be predicted, with characteristic vibrational frequencies for the C=O stretching of the ester groups, C-O stretching, and various vibrations associated with the phenyl and piperidine rings. Comparing these predicted spectra with experimental data would be a powerful tool for confirming the molecular structure.

Development of Analytical Methodologies for 3 Piperidylcarbonyloxyphenyl Piperidinecarboxylate

Chromatographic Separation and Quantification Methods

Chromatographic techniques are paramount for the separation and quantification of "3-Piperidylcarbonyloxyphenyl piperidinecarboxylate" from its related substances and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. For "this compound," a reversed-phase HPLC (RP-HPLC) method is often the primary choice due to the compound's polarity.

Method Development Considerations:

The development of a suitable HPLC method involves the systematic optimization of several parameters to achieve adequate separation and quantification. A primary challenge in the analysis of piperidine-containing compounds can be poor peak shape due to the interaction of the basic amine groups with residual silanols on the silica-based stationary phase. Therefore, method development often focuses on mitigating these interactions.

Key parameters that are optimized include:

Stationary Phase: A C18 or C8 column is typically selected. Modern columns with end-capping or those designed for the analysis of basic compounds are preferred to minimize peak tailing.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is commonly used. The pH of the aqueous phase is a critical parameter; a slightly acidic pH (e.g., using phosphate (B84403) or acetate (B1210297) buffer) can protonate the piperidine (B6355638) nitrogens, improving peak shape and retention.

Detector: A UV detector is generally suitable for quantification, as the phenyl ring in the molecule provides a chromophore. The detection wavelength is selected based on the UV spectrum of the compound to ensure maximum sensitivity.

In instances where the parent compound or its impurities lack a strong chromophore, pre-column derivatization with a UV-absorbing or fluorescent tag, such as 4-toluenesulfonyl chloride, can be employed to enhance detection. nih.govnih.gov Chiral HPLC methods, utilizing specialized chiral stationary phases, may also be necessary to separate and quantify stereoisomers if the compound is chiral. nih.govacs.orgchiralpedia.comnih.gov

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 228 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for the HPLC analysis of a piperidine-containing compound and would require optimization for "this compound".

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" may require derivatization to increase its volatility and thermal stability for GC analysis.

Method Development Considerations:

The development of a GC method would involve:

Derivatization: Silylation or acylation of the piperidine nitrogen can be performed to reduce its polarity and improve chromatographic performance.

Column Selection: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are common choices for quantification. For identification purposes, a Mass Spectrometer (MS) detector is invaluable.

GC-MS combines the separation power of GC with the identification capabilities of MS. The mass spectrum of "this compound" and its fragments would provide structural information, which is crucial for impurity identification. nih.govresearchgate.net The fragmentation patterns of piperidine esters are often characterized by specific cleavages that aid in structure elucidation. nih.gov

Hypothetical GC-MS Parameters:

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280°C |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 10 min |

| MS Source Temp | 230°C |

| MS Quad Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 m/z |

This table represents a typical set of conditions that would serve as a starting point for the GC-MS analysis of a derivatized form of the target compound.

Spectrophotometric and Spectrofluorimetric Quantification Techniques

The development of a spectrophotometric method would rely on the UV absorbance of the phenyl group in the molecule. A simple UV spectrophotometer can be used to measure the absorbance at the wavelength of maximum absorption (λmax), and the concentration can be determined using a calibration curve based on Beer-Lambert law.

For enhanced sensitivity and selectivity, derivatization reactions that produce a colored or fluorescent product can be employed. For instance, piperidine-containing compounds can react with specific reagents to form charge-transfer complexes with distinct absorption maxima. ekb.egnih.govresearchgate.net

Purity Profiling and Impurity Identification in Synthetic Batches

Impurity profiling is a critical aspect of pharmaceutical analysis, involving the identification, quantification, and characterization of impurities in the drug substance. biomedres.usmedwinpublishers.comijprajournal.comchemass.si Impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final product.

The chromatographic methods developed (HPLC and GC) are the primary tools for purity profiling. A well-developed HPLC method should be able to separate the main peak of "this compound" from all potential impurities.

Impurity Identification:

Once impurities are detected, their identification is crucial. Hyphenated techniques, particularly LC-MS, are extremely powerful for this purpose. By coupling an HPLC system to a mass spectrometer, it is possible to obtain the mass of the impurity, which provides a significant clue to its identity. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ion, yielding further structural information. researchgate.net

Common Potential Impurities:

| Impurity Type | Potential Origin |

| Starting Materials | Unreacted piperidine, piperidinol, or other precursors |

| Intermediates | Incomplete reaction of synthetic intermediates |

| By-products | Products of side reactions, such as hydrolysis of the ester linkages |

| Degradation Products | Formed during storage or exposure to stress conditions (e.g., heat, light, humidity) |

This table lists general classes of potential impurities based on the structure of "this compound".

Development of Robust Method Validation Protocols

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a regulatory requirement and provides documented evidence that the method is reliable. wordpress.comdemarcheiso17025.comacs.org The validation is performed according to guidelines from the International Council for Harmonisation (ICH) and other regulatory bodies like the FDA. fda.gov

The validation protocol for the analytical methods of "this compound" would include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Typical Acceptance Criteria for Method Validation:

| Validation Parameter | Acceptance Criterion (Illustrative) |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0% |

| Specificity | No interference at the retention time of the main peak |

| Robustness | System suitability parameters remain within limits |

This table provides examples of typical acceptance criteria for a validated HPLC assay method in the pharmaceutical industry.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights for 3-Piperidylcarbonyloxyphenyl Piperidinecarboxylate

The academic contributions directly focused on this compound are not extensively documented in publicly available research. However, by examining its structural components—a bis-piperidine scaffold linked by an ester and a carbamate (B1207046) group—we can infer its significance within the broader context of medicinal and organic chemistry. The piperidine (B6355638) moiety is a well-established "privileged scaffold" in drug discovery, present in numerous pharmaceuticals across various therapeutic areas. ijnrd.org Its derivatives are known to exhibit a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. ijnrd.orgmdpi.com

The presence of both an ester and a carbamate linkage suggests a hybrid structure that could be designed to modulate physicochemical properties and biological activity. Carbamates are recognized for their role in drug design, often serving as prodrugs to improve stability or as pharmacophores that interact with biological targets. nih.gov The combination of these functional groups within a single molecule indicates a potential for dual or synergistic modes of action. For instance, piperazine and piperidine carboxamides and carbamates have been investigated as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in the endocannabinoid system. nih.gov

Insights from computational studies on piperidine derivatives suggest that they can interact with a variety of biological targets such as enzymes, receptors, and ion channels. clinmedkaz.org Therefore, it is plausible that this compound has been synthesized as part of a larger library of compounds to explore structure-activity relationships (SAR) for a specific biological target.

Identification of Remaining Challenges and Open Questions in its Chemistry

Given the limited specific data on this compound, several challenges and open questions in its chemistry remain.

Synthetic Methodologies: While general methods for the synthesis of esters and carbamates are well-established, the efficient and selective synthesis of this specific asymmetrical bis-piperidine compound could present challenges. acs.orgnih.gov Key questions include:

What are the most efficient catalytic systems for the formation of the ester and carbamate linkages with minimal side products?

How can the regioselectivity of the acylation and carbamoylation on the phenolic hydroxyl group be controlled?

What are the optimal conditions to avoid potential side reactions, such as the hydrolysis of the ester or carbamate groups during synthesis and purification? researchgate.net

Structural and Conformational Analysis: The conformational flexibility of the two piperidine rings and the rotational freedom around the ester and carbamate bonds are critical for its interaction with biological targets. A significant challenge lies in elucidating the preferred three-dimensional structure in solution and in a biological environment. The piperidine ring typically adopts a chair conformation, but the substituents can influence the axial/equatorial preference. wikipedia.org

Physicochemical Properties and Stability: A detailed understanding of its solubility, lipophilicity, and metabolic stability is crucial for any potential therapeutic application. Open questions include:

What is the kinetic stability of the ester and carbamate bonds under physiological conditions?

What are the primary metabolic pathways for this compound? Is it susceptible to hydrolysis by esterases or other enzymes?

Potential for Further Exploration in Fundamental Organic Chemistry

The structure of this compound offers several avenues for fundamental research in organic chemistry.

Catalysis: The synthesis of this molecule could serve as a platform to develop and test new catalytic methods for esterification and carbamoylation, particularly those that are stereoselective or operate under mild, environmentally friendly conditions.

Reaction Mechanisms: A detailed study of the hydrolysis of the ester and carbamate groups under different pH conditions could provide valuable insights into the electronic effects of the piperidine and phenyl moieties on the reactivity of these functional groups.

Supramolecular Chemistry: The presence of two nitrogen atoms in the piperidine rings and the carbonyl groups could allow this molecule to participate in hydrogen bonding and other non-covalent interactions, potentially leading to the formation of interesting supramolecular assemblies.

Future Research Avenues for Related Ester-Carbamate Hybrid Compounds

The hybrid nature of this compound points to broader research opportunities for related ester-carbamate compounds.

Medicinal Chemistry:

Prodrug Design: The ester and carbamate functionalities can be systematically varied to create a library of prodrugs with tailored release rates of an active pharmacological agent. nih.gov

Dual-Target Inhibitors: By incorporating pharmacophores for two different biological targets into a single molecule, it may be possible to develop dual-action drugs for complex diseases.

Scaffold Decoration: The piperidine rings can be further functionalized to explore new chemical space and optimize biological activity. Recent advances in the synthesis of piperidine derivatives provide a rich toolbox for such explorations. mdpi.comnih.govnih.gov

Materials Science:

Linkers in Polymer Chemistry: Bifunctional molecules with ester and carbamate groups could be explored as novel linkers or monomers in the synthesis of biodegradable polymers with tunable properties.

Computational Chemistry:

In Silico Screening: Computational modeling can be employed to predict the biological targets and activities of a virtual library of related ester-carbamate hybrid compounds, guiding synthetic efforts towards molecules with higher potential. clinmedkaz.org

Q & A

Q. What synthetic methodologies are recommended for 3-Piperidylcarbonyloxyphenyl piperidinecarboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, such as coupling piperidine derivatives with acylating agents under controlled conditions. For example:

- Step 1: React a piperidine precursor (e.g., tert-butoxycarbonyl-protected piperidine) with an activated carbonyl agent.

- Step 2: Optimize solvent choice (e.g., dichloromethane or DMF), temperature (reflux conditions), and catalyst (e.g., DMAP) to improve yield .

- Verification: Monitor reaction progress via TLC and confirm purity using H/C NMR or HPLC .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors.

- Emergency Measures: In case of exposure, consult a physician immediately and provide the compound’s Safety Data Sheet (SDS) for reference .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- In Vitro Assays: Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using dose-response curves.

- Control Experiments: Compare with non-functionalized piperidine analogs to assess activity enhancements .

Advanced Research Questions

Q. How can crystallographic studies resolve conformational ambiguities in this compound?

Methodological Answer:

- X-Ray Diffraction: Grow single crystals via slow evaporation (e.g., in ethanol) and analyze using synchrotron radiation.

- Computational Modeling: Validate observed conformations with DFT calculations (e.g., Gaussian 16) to correlate structure-activity relationships .

Q. What strategies address contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

Q. How can solubility and bioavailability be enhanced through structural modifications?

Methodological Answer:

Q. What advanced techniques quantify the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–80°C).

- Analytical Monitoring: Track degradation products via UPLC-QTOF-MS and assign structures using fragmentation patterns .

Q. How does stereochemistry influence the pharmacological profile of this compound?

Methodological Answer:

- Chiral Separation: Use chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers.

- Activity Comparison: Test separated enantiomers in receptor-binding assays (e.g., GPCR targets) to identify active conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.